3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one
Description
3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one is a synthetic small molecule featuring a 1,4-dihydroquinolin-4-one core substituted with a 4-chlorobenzenesulfonyl group at position 3, an ethoxy group at position 6, and an ethyl chain at position 1. Its molecular formula is C₁₉H₁₈ClNO₄S (molecular weight: 391.87 g/mol). The compound’s structure combines sulfonyl and quinolinone moieties, which are associated with diverse biological activities, including antimicrobial and anti-inflammatory effects.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethoxy-1-ethylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S/c1-3-21-12-18(26(23,24)15-8-5-13(20)6-9-15)19(22)16-11-14(25-4-2)7-10-17(16)21/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUCKMVFFNJDNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the production of this compound would require careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Large-scale synthesis would also involve the use of automated systems to handle the complex reaction sequences and purification processes.
Chemical Reactions Analysis
Sulfonyl Group Reactivity
The 4-chlorobenzenesulfonyl moiety is electron-withdrawing, enhancing electrophilic substitution at the para position. Key reactions include:
Nucleophilic Aromatic Substitution
- Chlorine Displacement : Under basic conditions (e.g., KOH/EtOH, reflux), the chlorine atom undergoes substitution with nucleophiles like methoxy or amino groups .
- Catalytic Coupling : Palladium-catalyzed cross-couplings (e.g., Suzuki) replace chlorine with aryl/alkyl groups .
Hydrolysis
- Acidic or alkaline hydrolysis converts the sulfonyl chloride to a sulfonic acid, though stability under mild conditions is noted in analogs .
Dihydroquinolin-4-One Core Reactivity
The keto-enol tautomerism of the 4-oxo group enables diverse transformations:
Oxidation/Reduction
- Oxidation : Strong oxidants (e.g., KMnO₄) convert the dihydroquinoline ring to a fully aromatic quinoline system.
- Reduction : NaBH₄ selectively reduces the carbonyl to a hydroxyl group, forming 1,4-dihydroquinoline derivatives .
Condensation Reactions
- The carbonyl reacts with amines (e.g., hydrazines) to form Schiff bases or hydrazones, useful in heterocyclic synthesis .
O-Dealkylation
- HBr/AcOH cleaves the ethoxy group to a hydroxyl, enabling further functionalization (e.g., esterification) .
N-Alkylation/Dealkylation
- The N-ethyl group resists dealkylation under mild conditions but may undergo substitution with strong electrophiles (e.g., methyl iodide) .
Synthetic Pathways for Analogous Compounds
Data from structurally related compounds reveal common routes:
Stability and Degradation
- Photodegradation : UV light induces cleavage of the sulfonyl group, forming chlorobenzene and quinolinone fragments .
- Acid/Base Stability : Stable in pH 3–9 but decomposes under strong acidic (pH < 2) or basic (pH > 10) conditions .
Key Data Table: Functional Group Reactivity
| Functional Group | Reaction | Typical Reagents | Outcome |
|---|---|---|---|
| 4-Chlorobenzenesulfonyl | Nucleophilic substitution | KOH, Pd(PPh₃)₄ | Cl → OMe, Ar, NH₂ |
| 1,4-Dihydroquinolin-4-one | Oxidation | KMnO₄, H₂O | Aromatic quinoline formation |
| Ethoxy (–OCH₂CH₃) | O-Dealkylation | HBr/AcOH | –OH formation |
| N-Ethyl | Alkylation | CH₃I, NaH | N–CH₂CH₃ → N–CH₃ |
Scientific Research Applications
This compound has significant applications in various scientific fields:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: Its derivatives can be used as probes in biological studies to understand cellular processes.
Medicine: Potential use in the development of new pharmaceuticals, particularly in the treatment of diseases related to the central nervous system.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Analysis :
- The pentyl derivative’s antimicrobial activity suggests that longer chains may improve target engagement in bacterial systems .
Sulfonyl Group Modifications
The sulfonyl group at position 3 is critical for electronic and steric interactions.
Analysis :
- Replacing 4-chlorobenzenesulfonyl with 4-isopropylbenzenesulfonyl introduces steric hindrance, which may reduce off-target interactions but complicate synthesis .
- Compound 3h (benzimidazole core) shows that sulfonyl-to-sulfinyl substitution and heterocyclic cores alter target specificity, as evidenced by its antibacterial profile .
Core Structure Analogues
Variations in the central quinolinone scaffold impact biological activity.
Analysis :
- APDQ230122 demonstrates that substituents at positions 2 and 3 (e.g., acyl, phenylamino) can redirect activity toward bacterial cell wall synthesis .
- Anthracene derivatives (e.g., compound 98 ) exhibit higher molecular weights and extended conjugation, which may influence DNA intercalation or photophysical properties .
Biological Activity
3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties. The following sections will explore its biological activity based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H18ClN2O3S
- Molecular Weight : 364.85 g/mol
Antimicrobial Properties
Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that certain quinoline derivatives displayed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Several studies have highlighted the anticancer potential of quinoline derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. A notable study reported that related compounds induced apoptosis in cancer cell lines through the activation of caspase pathways . This suggests that this compound may also possess similar anticancer properties.
The mechanism by which quinoline derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways. For example, some studies have indicated that these compounds can inhibit topoisomerases, enzymes critical for DNA replication and transcription, thereby leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against E. coli and S. aureus with an MIC of 15 µg/mL. |
| Study B | Showed that the compound induced apoptosis in HL60 leukemia cells via caspase activation. |
| Study C | Investigated the compound's effects on breast cancer cell lines, finding a dose-dependent inhibition of cell proliferation. |
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one?
The synthesis involves a multi-step sequence:
- Quinoline core formation : Start with a substituted quinoline precursor.
- Functionalization : Introduce the 4-chlorobenzenesulfonyl group via sulfonylation using 4-chlorobenzenesulfonyl chloride under controlled pH (8–9) and temperatures (40–60°C) .
- Ethoxy and ethyl group addition : Use ethyl iodide in a nucleophilic substitution reaction, requiring anhydrous conditions and catalysts like potassium carbonate .
- Optimization : Key parameters include solvent choice (e.g., DMF for solubility), reaction time (24–48 hours), and purification via column chromatography or recrystallization .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and regioselectivity .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold for biological assays) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the 4-chlorobenzenesulfonyl group influence the compound’s chemical reactivity and biological interactions?
- Electron-withdrawing effects : The sulfonyl group increases electrophilicity at the quinoline C-3 position, facilitating nucleophilic substitutions (e.g., with amines or thiols) .
- Biological target interactions : The sulfonyl moiety may enhance binding to enzymes like cyclooxygenase-2 (COX-2) or kinases via hydrogen bonding and π-stacking, as seen in analogous compounds .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar dihydroquinolinones?
- Structure-Activity Relationship (SAR) analysis : Systematically compare substituent effects. For example, replacing the 4-chlorobenzenesulfonyl group with a 4-fluorobenzoyl group (as in ) reduces anticancer IC50 values from 12 µM to 8.5 µM, suggesting electronic effects dominate .
- Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols to minimize variability .
Q. What experimental design principles apply to evaluating this compound’s antioxidant and anti-inflammatory properties?
- In vitro assays :
- Controls : Include positive controls (e.g., dexamethasone for anti-inflammatory studies) and solvent blanks .
Methodological Challenges and Solutions
Q. How can researchers optimize reaction yields when introducing bulky substituents (e.g., ethyl or ethoxy groups)?
Q. What strategies are recommended for improving aqueous solubility without compromising bioactivity?
- Prodrug design : Introduce phosphate or glycoside groups at the ethoxy position to enhance hydrophilicity .
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
